(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid
Brand Name: Vulcanchem
CAS No.: 1247729-31-2
VCID: VC0042183
InChI: InChI=1S/C16H16N2O4/c1-10(19)14(16(21)22)18-15(20)13-9-5-8-12(17-13)11-6-3-2-4-7-11/h2-10,14,19H,1H3,(H,18,20)(H,21,22)/t10-,14+/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol

(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid

CAS No.: 1247729-31-2

Cat. No.: VC0042183

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid - 1247729-31-2

Specification

CAS No. 1247729-31-2
Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
IUPAC Name (2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoic acid
Standard InChI InChI=1S/C16H16N2O4/c1-10(19)14(16(21)22)18-15(20)13-9-5-8-12(17-13)11-6-3-2-4-7-11/h2-10,14,19H,1H3,(H,18,20)(H,21,22)/t10-,14+/m1/s1
Standard InChI Key MJFFQDUBOUURMO-YGRLFVJLSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O
SMILES CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O
Canonical SMILES CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator